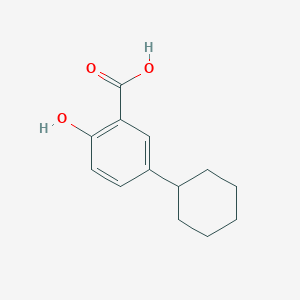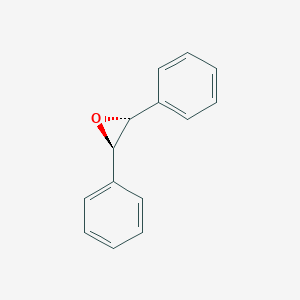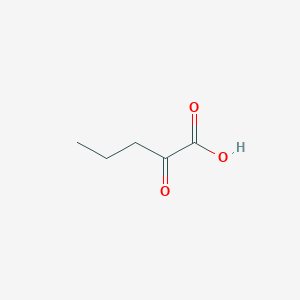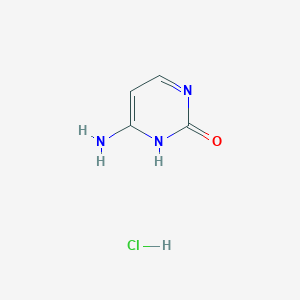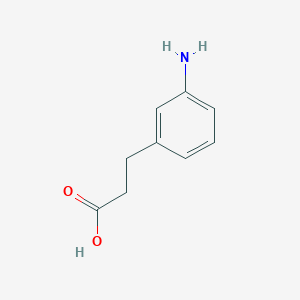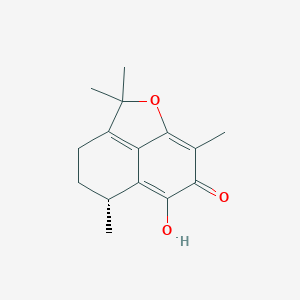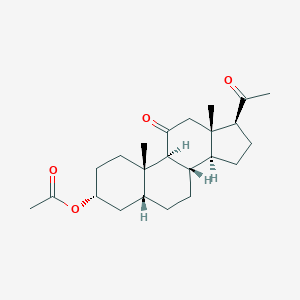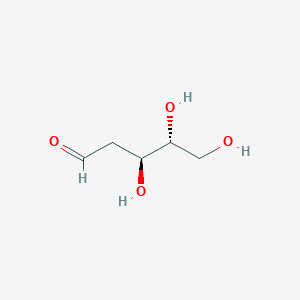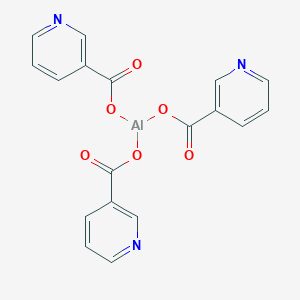
Aluminum nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum nicotinate is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a complex of aluminum and nicotinic acid, also known as vitamin B3. This compound has been studied for its potential use in treating various diseases, including Alzheimer's disease, diabetes, and cancer. In
Mechanism of Action
The mechanism of action of aluminum nicotinate is not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the AMPK pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Aluminum nicotinate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose and lipid metabolism. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using aluminum nicotinate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its insolubility in water and organic solvents.
Future Directions
There are several future directions for research on aluminum nicotinate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, there is interest in exploring its potential use in cancer therapy, either alone or in combination with other drugs. Finally, there is interest in developing new synthetic methods for aluminum nicotinate that are more efficient and environmentally friendly.
Synthesis Methods
Aluminum nicotinate can be synthesized by reacting aluminum hydroxide with nicotinic acid in an aqueous solution. The reaction is typically carried out at high temperature and pressure, and the resulting compound is purified through various methods, including recrystallization and chromatography.
Scientific Research Applications
Aluminum nicotinate has been studied for its potential therapeutic properties in various diseases. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
CAS RN |
1976-28-9 |
|---|---|
Molecular Formula |
C18H12AlN3O6 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
bis(pyridine-3-carbonyloxy)alumanyl pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
NSFYKDVWNTWJOK-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |
Other CAS RN |
1976-28-9 |
Related CAS |
59-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





